1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dimethyl-3-phenyl-4H-furo3,4-c This compound belongs to the class of furobenzopyrans, which are characterized by a fused ring system containing both furan and benzopyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyacetophenone with suitable aldehydes in the presence of a base can lead to the formation of the desired furobenzopyran structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to achieve the desired product on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols under controlled temperature and pH conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
1,8-Dimethyl-3-phenyl-4H-furo3,4-c
Wirkmechanismus
The mechanism of action of 1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: Shares a similar fused ring structure but differs in the position and type of substituents.
5-Methoxy-8,8-dimethyl-2-phenyl-2,3,8,8a-tetrahydro-4H,7aH-cyclopropa[4,5]furo[2,3-h]chromen-4-one: Another related compound with additional methoxy and cyclopropane groups.
Uniqueness
1,8-Dimethyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one stands out due to its specific substitution pattern and the unique combination of furan and benzopyran rings.
Eigenschaften
CAS-Nummer |
922503-16-0 |
---|---|
Molekularformel |
C19H14O3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
1,8-dimethyl-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C19H14O3/c1-11-8-9-15-14(10-11)16-12(2)21-18(17(16)19(20)22-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI-Schlüssel |
JNQSQKOKQROXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C(OC(=C23)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.